(S)-1-(3,5-Dichloropyridin-4-yl)ethanol is a chiral alcohol derived from 3,5-dichloropyridine. It serves as a key intermediate in synthesizing pharmaceuticals, particularly those targeting the central nervous system and inflammatory diseases. This compound's significance lies in its specific stereochemistry, which can influence the biological activity and pharmacological properties of the final drug molecule. [, , ]
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol is a chiral compound characterized by the presence of a pyridine ring with dichlorine substitutions and an alcohol functional group. Its molecular formula is , and it is noted for its applications across various scientific fields, particularly in organic synthesis and medicinal chemistry. The compound serves as a valuable intermediate in the synthesis of more complex molecules and has been investigated for its biological properties, including enzyme inhibition and protein modification .
This compound can be classified as a pyridine derivative due to its structural features. It is sourced from various chemical suppliers and is often utilized in research laboratories for synthetic chemistry applications. The compound's unique properties stem from the combination of the pyridine ring and the alcohol group, making it a subject of interest in both organic chemistry and pharmacology .
The synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol typically involves several key steps:
The yield of this process can vary based on reaction conditions, but typical yields reported are around 27% when optimized methods are applied .
The molecular structure of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol can be represented as follows:
The compound exhibits chirality due to the presence of a stereogenic center at the carbon atom bonded to the hydroxyl group .
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol participates in several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol primarily involves its interaction with biological targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting biochemical pathways through:
Research indicates that this compound has potential applications in drug development due to its ability to modify enzyme activity and receptor responses.
The physical properties of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol include:
Chemical properties include:
These properties make it suitable for various applications in synthetic chemistry .
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol finds applications in several scientific domains:
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol is a chiral organic compound classified as a monosubstituted pyridine derivative with an alcohol functional group. Its systematic IUPAC name is (S)-1-(3,5-dichloropyridin-4-yl)ethan-1-ol, reflecting the stereospecific (S)-configuration at the chiral center. The molecular structure features:
Table 1: Fundamental Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₇H₇Cl₂NO |
Molecular Weight | 192.04 g/mol |
CAS Registry Number | 1370347-50-4 |
Chiral Center Configuration | (S) |
Key Functional Groups | Pyridine, Alcohol |
The stereochemistry critically influences biological interactions, as evidenced by distinct pharmacological profiles compared to its (R)-enantiomer (CAS 1254473-68-1) [7]. The chlorine atoms induce electron deficiency in the pyridine ring, enhancing hydrogen-bonding capability while the chiral alcohol enables stereoselective target binding.
The compound emerged as a key chiral intermediate during early-2010s pharmaceutical development:
The driving force for its dedicated synthesis arose from drug discovery programs requiring enantiopure intermediates for preclinical candidates targeting inflammatory and oncological pathways [2] [5].
This chiral synthon bridges synthetic utility and bioactivity:
Serves as precursor to pharmaceutically relevant (S)-amines via Curtius rearrangement or Mitsunobu reactions [3]
Pharmaceutical Relevance:
Table 2: Drug Candidates Utilizing (S)-Enantiomer Derivatives
Therapeutic Area | Candidate | Role of (S)-Intermediate | Development Status |
---|---|---|---|
Respiratory | Tanimilast (CHF6001) | Chiral core for PDE4 binding pocket | Phase III (COPD/asthma) |
Oncology | CCT251545 | β-catenin/TCF disruption scaffold | Preclinical validation |
Anti-infectives | VC17353285 analogues | Bacterial kinase inhibition | Lead optimization |
The compound exemplifies the importance of stereochemistry in drug efficacy: In tanimilast development, the (S)-configuration improved pulmonary retention by 40% compared to racemic analogues, while reducing emetic responses in canine models by >60% [5]. Similarly, WNT inhibitors containing (S)-ethanol motifs demonstrated 3-fold enhanced tumor growth suppression in xenograft models versus (R)-counterparts [2]. These attributes establish (S)-1-(3,5-dichloropyridin-4-yl)ethanol as a privileged chiral building block in contemporary drug design.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7